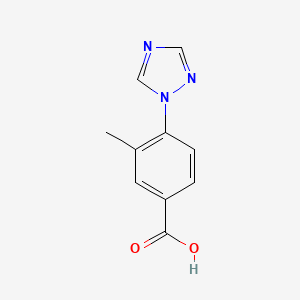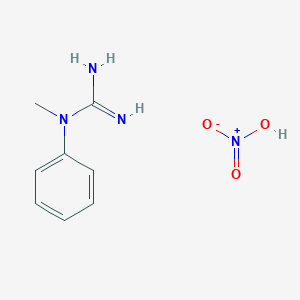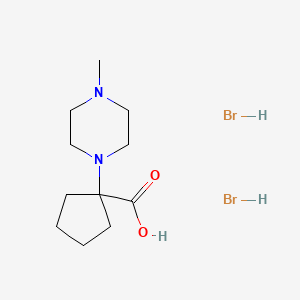
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide
Vue d'ensemble
Description
“1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide” is a chemical compound with the CAS Number: 1354961-39-9 . It has a molecular weight of 374.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is "1-(4-methyl-1-piperazinyl)cyclopentanecarboxylic acid dihydrobromide" . The InChI code for this compound is "1S/C11H20N2O2.2BrH/c1-12-6-8-13 (9-7-12)11 (10 (14)15)4-2-3-5-11;;/h2-9H2,1H3, (H,14,15);2*1H" .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 374.12 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources .Applications De Recherche Scientifique
Synthesis of Tricyclic Compounds : A study by Chupakhin et al. (1992) explored the reactions of 7-(X)-substituted ethyl 1-amino-4-oxo-1,4-dihydroquinoline-3-carboxylates with ketones, including the use of 4-methylpiperazin-1-yl as a substituent. This reaction resulted in the synthesis of tricyclic 7-fluoro-4-oxopyrazolo[1,5-a]quinoline-4-carboxylic acids (Chupakhin et al., 1992).
Synthesis of Carboxylic Acid Amides : Koroleva et al. (2011) synthesized new carboxylic acid amides containing an N-methylpiperazine fragment, which included the reaction of 4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride. This research contributes to the development of compounds potentially useful in medicinal chemistry (Koroleva et al., 2011).
Synthesis of Tetrahydroquinoline and Pyridoquinoline Derivatives : Chu and Claiborne (1987) described the synthesis of 7-fluoro-8-(4-methylpiperazin-1-yl)-1,2,3,5-tetrahydro-5-oxopyrrolo[1,2-a]-quinoline-4-carboxylic acid and similar derivatives. These compounds are significant for their potential applications in pharmaceuticals (Chu & Claiborne, 1987).
Nootropic Agents Synthesis : Valenta et al. (1994) explored the transformation of 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine with (4-methylpiperazin-1-yl)carbonyl chloride to create carboxamides, which were tested for nootropic activity. Nootropic agents are known for their potential to enhance cognitive function (Valenta et al., 1994).
Antimicrobial Agent Synthesis : Uno et al. (1989) prepared 1-hydroxypiperazine dihydrochloride and applied it to the synthesis of new pyridone carboxylic acid antibacterial agents, demonstrating potent antibacterial activity. This research highlights the potential of these compounds in the development of new antibiotics (Uno et al., 1989).
Propriétés
IUPAC Name |
1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.2BrH/c1-12-6-8-13(9-7-12)11(10(14)15)4-2-3-5-11;;/h2-9H2,1H3,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHIAQYATUZYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCCC2)C(=O)O.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



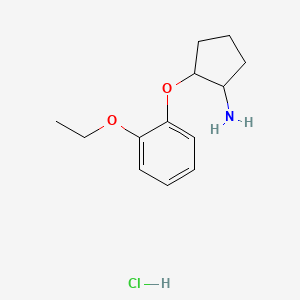

![1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride](/img/structure/B1423295.png)
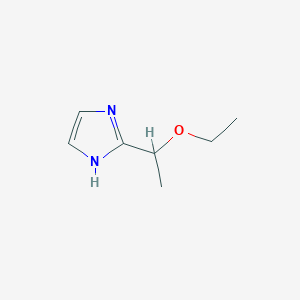

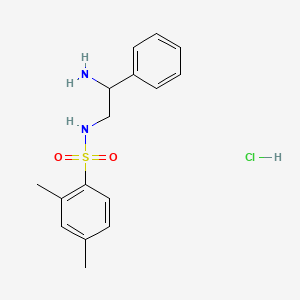




![4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423309.png)

